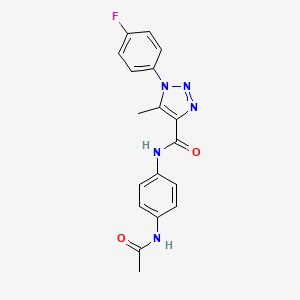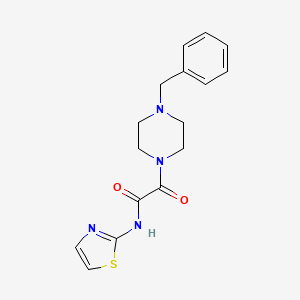![molecular formula C32H32N4O8S2 B2477739 4-(MORPHOLINE-4-SULFONYL)-N-{3-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE CAS No. 320367-85-9](/img/structure/B2477739.png)
4-(MORPHOLINE-4-SULFONYL)-N-{3-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(MORPHOLINE-4-SULFONYL)-N-{3-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE is a complex organic compound characterized by the presence of morpholine and sulfonyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(MORPHOLINE-4-SULFONYL)-N-{3-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds such as morpholine-4-sulfonyl chloride . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
4-(MORPHOLINE-4-SULFONYL)-N-{3-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or amide groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(MORPHOLINE-4-SULFONYL)-N-{3-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases through its interaction with specific molecular targets.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(MORPHOLINE-4-SULFONYL)-N-{3-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Morpholine-4-sulfonyl chloride
- 4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride
- 5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides
Uniqueness
4-(MORPHOLINE-4-SULFONYL)-N-{3-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE is unique due to its complex structure, which includes multiple morpholine and sulfonyl groups. This complexity allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and interact with different molecular targets sets it apart from simpler compounds.
Propiedades
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N4O8S2/c37-31(23-5-9-27(10-6-23)45(39,40)35-13-17-43-18-14-35)33-29-21-25-3-1-2-4-26(25)22-30(29)34-32(38)24-7-11-28(12-8-24)46(41,42)36-15-19-44-20-16-36/h1-12,21-22H,13-20H2,(H,33,37)(H,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSZRQLPFXAJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N4O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2477665.png)

![2-{5-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}acetic acid](/img/structure/B2477670.png)


![N-(diphenylmethyl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2477674.png)

![N-[(2-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2477679.png)
